AC-Arg-NH2 2hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLBQSEPVNMY-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization for Research
Stereoselective Synthesis of AC-Arg-NH2 2HCl and Related Isomers
The synthesis of Nα-acetyl-L-arginine amide dihydrochloride (B599025) (this compound) is typically achieved through the direct acetylation of L-arginine amide dihydrochloride (H-Arg-NH2·2HCl). nih.govraineslab.com This common method involves using an acetylating agent, such as acetic anhydride, to modify the primary alpha-amino group of the arginine amide. nih.gov While this produces the desired acetylated compound, achieving high stereoselectivity depends on the stereochemical purity of the starting material.
To obtain enantiomerically pure forms, such as the L-isomer or the D-isomer, two primary strategies are employed: the "chiral approach" and the "racemic approach".
Chiral Approach : This method relies on asymmetric synthesis, starting with an enantiomerically pure precursor. For this compound, the synthesis would begin with highly pure L-arginine or D-arginine, which is then converted to the corresponding amide and subsequently acetylated. This preserves the stereochemistry throughout the synthesis.
Racemic Approach : This strategy involves synthesizing the racemic mixture of this compound and then separating the enantiomers. Several techniques are available for this chiral resolution:
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers of amino acid derivatives. google.com Different types of CSPs, such as those based on teicoplanin or vancomycin, have proven effective for the chiral separation of arginine and its derivatives. google.com
Enzymatic Resolution : Specific enzymes, known as acylases, can be used to selectively hydrolyze the N-acetyl group from one enantiomer in a racemic mixture, allowing for the separation of the free amino acid from the remaining acetylated enantiomer. vulcanchem.com
Preferential Crystallization : This technique exploits differences in the solubility and crystal structure of enantiomers and racemates to selectively crystallize one enantiomer from a supersaturated solution. acs.org
The choice of method depends on the desired scale of production, required purity, and available resources.
Development of Novel Peptide Coupling Strategies Utilizing this compound
This compound itself, with its N-terminus capped by an acetyl group and its C-terminus blocked by an amide group, is generally not used as a building block for extending a peptide chain via standard peptide bond formation. Instead, it represents a terminal modification of a peptide. The synthesis of peptides containing this moiety involves specific coupling strategies during their assembly.
Peptides with an N-terminal acetyl group and a C-terminal amide are commonly synthesized using solid-phase peptide synthesis (SPPS). google.comresearchgate.net In this process, the peptide is built on a solid resin support that, upon cleavage, yields a C-terminal amide. The synthesis involves the sequential addition of amino acids with protected side chains. Common coupling reagents are used to facilitate the formation of peptide bonds, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. globalresearchonline.netpeptide.com Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium reagents like O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely employed for their efficiency. peptide.comnih.gov
After the full peptide sequence is assembled, the final N-terminal amino acid is acetylated on the resin, often using acetic anhydride. The completed peptide is then cleaved from the resin to yield the N-acetylated, C-amidated final product.
An example is the synthesis of the self-assembling peptide RADA-16 (Ac-(Arg-Ala-Asp-Ala)4-NH2). google.com This can be achieved via SPPS or by a liquid-phase fragment condensation approach, where smaller, protected peptide fragments are coupled together in solution before final deprotection and terminal modifications. google.com
Interactive Table: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Example Reagent | Full Name | Typical Application/Note |
|---|---|---|---|
| Carbodiimide (B86325) | EDC | 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride | Water-soluble, byproduct easily removed by aqueous extraction. globalresearchonline.netnih.gov |
| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Used in SPPS; urea (B33335) byproduct is soluble in common organic solvents. peptide.com |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, particularly for difficult sequences. nih.gov |
| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very common and efficient reagent for standard SPPS. nih.gov |
Site-Specific Chemical Modifications for Enhanced Research Utility
N-methylation of arginine derivatives, including AC-Arg-NH2, is a key modification used to alter molecular properties for research applications, particularly in the study of cell-penetrating peptides (CPPs). nih.gov The Nα-methylation of the peptide backbone converts a secondary amide to a tertiary amide, which can influence peptide conformation and cell permeability. nih.gov
The synthesis of N-methylated analogs of Ac-Arg-NH2 has been described, yielding compounds such as Ac-Arg-NHMe, Ac-Arg-NMe2, and Ac-(N-Me)Arg-NMe2. nih.gov The synthesis can be performed by first preparing the methylated amine (e.g., H-Arg-NHMe) followed by N-acetylation. nih.gov Research has shown that increasing the degree of N-methylation on Ac-Arg-NH2 correlates with increased partitioning into octanol (B41247) in the presence of an anionic lipid like sodium dodecanoate. nih.gov This partitioning behavior is often used as a predictor of a molecule's ability to penetrate cell membranes. nih.gov The effect is significant, suggesting that N-methylation can enhance the cell-penetrating capabilities of arginine-based molecules. nih.gov This modification reduces the topological polar surface area (TPSA), a property that correlates with increased cell permeability. nih.gov
Interactive Table: Impact of N-Methylation on Octanol-Water Partitioning of Ac-Arg-NH2 Analogs
| Compound | Number of N-Methyl Groups | Relative Concentration in Aqueous Layer (Normalized) |
|---|---|---|
| Ac-Arg-NH2 (1) | 0 | 1.00 |
| Ac-Arg-NHMe (2) | 1 | 0.50 |
| Ac-Arg-NMe2 (3) | 2 | 0.42 |
| Ac-(N-Me)Arg-NMe2 (4) | 3 | 0.29 |
Data adapted from physicochemical analyses where increasing N-methylation correlates with decreasing concentration in the aqueous layer after partitioning with octanol plus dodecanoate, indicating increased lipophilicity. nih.gov
The Ac-Arg-...-NH2 motif is a common feature in a wide range of synthetic peptides designed for specific biological activities. The N-terminal acetylation and C-terminal amidation serve to neutralize the terminal charges, which can increase the peptide's stability against enzymatic degradation by exopeptidases and often improves its biological activity and membrane permeability.
This structural feature is found in various classes of bioactive peptides:
Self-Assembling Peptides : The peptide RADA-16 (Ac-RADARADARADARADA-NH2) is a well-known example that self-assembles into nanofiber hydrogels, mimicking the extracellular matrix for applications in tissue engineering and regenerative medicine. mdpi.comjpt.compnas.org
Melanocortin Receptor Ligands : Many potent and selective ligands for melanocortin receptors are N-acetylated and C-amidated tetrapeptides. A prominent template is Ac-His-DPhe-Arg-Trp-NH2 , which has been extensively modified to study structure-activity relationships at melanocortin receptors that regulate energy homeostasis and other physiological processes. nih.govacs.orgresearchgate.net Another example is Setmelanotide (Ac-Arg-c[Cys-DAla-His-DPhe-Arg-Trp-Cys]-NH2), an FDA-approved drug that incorporates this terminal structure. acs.org
Nociceptin/Orphanin FQ Receptor Ligands : Hexapeptides such as Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 and Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 have been identified as selective ligands for the NOP receptor and serve as templates for developing new analgesic compounds. researchgate.net
The incorporation of the Ac-Arg-NH2 moiety is achieved through standard solid-phase peptide synthesis (SPPS), where arginine is added as a protected monomer (e.g., Fmoc-Arg(Pbf)-OH), followed by acetylation of the N-terminus before cleavage from an amide-producing resin. researchgate.netacs.org
Interactive Table: Examples of Complex Peptides with Ac-Arg-...-NH2 Termini
| Peptide Name/Sequence | Primary Research Area | Reference |
|---|---|---|
| Ac-(Arg-Ala-Asp-Ala)4-NH2 (RADA-16) | Tissue Engineering, Self-Assembly | google.commdpi.comjpt.com |
| Ac-His-DPhe-Arg-Trp-NH2 | Melanocortin Receptor Agonism | nih.govacs.orgresearchgate.net |
| Ac-Arg-c[Cys-DAla-His-DPhe-Arg-Trp-Cys]-NH2 (Setmelanotide) | Melanocortin-4 Receptor Agonism | acs.orggoogle.com |
| Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 | Nociceptin/Orphanin FQ Receptor Ligands | researchgate.net |
To study the interactions, localization, and binding partners of AC-Arg-NH2 or peptides containing this moiety, fluorescent and affinity labeling probes are synthesized. This involves covalently attaching a reporter molecule, such as a fluorophore or a high-affinity tag like biotin (B1667282), to the compound of interest.
Fluorescent Probes: The strategy for creating a fluorescent probe typically involves synthesizing the peptide with a specific functional group that can react with a fluorescent dye. lubio.ch For instance, a lysine (B10760008) residue can be incorporated into the peptide sequence; its side-chain amino group provides a site for labeling with amine-reactive dyes like fluorescein (B123965) (FAM), coumarin (B35378) derivatives, or nitrobenzoxadiazole (NBD). lubio.ch The dye is usually activated as an N-hydroxysuccinimide (NHS) ester for efficient coupling. tcichemicals.com The labeling can be done while the peptide is still on the solid-phase resin or after it has been cleaved and purified.
Affinity Labeling Probes: Biotin is the most common affinity tag due to its extraordinarily strong and specific interaction with avidin (B1170675) and streptavidin. nih.govcreative-diagnostics.com Biotinylated probes are powerful tools for affinity pulldown experiments to identify and isolate binding proteins from complex biological samples like cell lysates. acs.orgtuat.ac.jp The synthesis of a biotinylated probe involves coupling biotin, often via a flexible linker arm (e.g., polyethylene (B3416737) glycol or PEG), to the peptide. acs.orgtuat.ac.jp The linker helps to minimize steric hindrance, allowing both the peptide and the biotin tag to interact with their respective targets. tuat.ac.jp The coupling chemistry is similar to that of fluorescent labeling, often using an activated biotin-NHS ester to react with an amino group on the peptide. acs.org
These probes enable a wide range of applications, from visualizing cellular uptake via fluorescence microscopy to identifying novel protein-protein interactions through affinity purification followed by mass spectrometry. nih.govacs.org
Incorporation into Complex Peptide Sequences and Oligomers
Purification and Characterization Methodologies for Research-Grade Purity
Achieving research-grade purity for synthetic peptides and their derivatives like this compound is critical for obtaining reliable and reproducible experimental results. A multi-step process of purification and characterization is employed to ensure both the purity and the chemical identity of the final compound.
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . vulcanchem.commdpi.com This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and byproducts from side-reactions.
Principle : The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically C8 or C18 silica). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the components. More hydrophobic molecules are retained longer on the column.
Outcome : Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized (freeze-dried) to yield a stable, fluffy white powder. raineslab.com Purity is often assessed by analytical RP-HPLC, with research-grade peptides typically exhibiting >95% purity. mdpi.com
Characterization: Once purified, the compound's identity and integrity are confirmed using several analytical techniques:
Mass Spectrometry (MS) : This is essential for confirming that the peptide has the correct molecular weight. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide precise mass measurements that can verify the peptide's composition. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the chemical structure of the compound. google.comoup.comoup.com These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the acetyl group, the amide, and the specific amino acid residues.
Amino Acid Analysis (AAA) : This method verifies the amino acid composition and stoichiometry of a peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. nih.gov
Interactive Table: Summary of Purification and Characterization Methods
| Methodology | Purpose | Key Information Provided |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purification & Purity Assessment | Separates target peptide from impurities; quantifies purity level (e.g., >95%). vulcanchem.commdpi.com |
| Mass Spectrometry (MS) | Identity Confirmation | Provides the exact molecular weight of the compound. nih.gov |
| NMR Spectroscopy | Structural Confirmation | Confirms the detailed chemical structure and connectivity of atoms. google.comoup.com |
| Amino Acid Analysis (AAA) | Compositional Verification | Determines the relative ratio of amino acids in the peptide. nih.gov |
Fundamental Chemical and Biochemical Mechanistic Investigations
Elucidation of Amide Bond Cleavage Mechanisms in Aqueous Environments
The stability of the amide bonds in AC-Arg-NH2 2HCl in aqueous solutions is a critical aspect of its chemical profile. Amide bonds, including the peptide-like bond and the C-terminal amide, are known for their high stability due to resonance delocalization, which imparts a partial double-bond character to the C-N bond. nih.gov However, under certain conditions, these bonds can undergo hydrolysis.
The cleavage of amide bonds can be promoted by either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : In an acidic environment, the carbonyl oxygen of the amide is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group. The reformation of the carbonyl double bond results in the cleavage of the C-N bond, yielding a carboxylic acid and an amine. libretexts.org For this compound, this would lead to the formation of N-acetyl-L-arginine and ammonia (B1221849) from the C-terminal amide, or L-argininamide and acetic acid from the N-terminal acetyl group.
Base-Promoted Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The collapse of this intermediate expels the amide anion as a leaving group, which is then protonated by the newly formed carboxylic acid. This process is generally considered irreversible because the resulting carboxylate is not electrophilic and the protonated amine is not nucleophilic. libretexts.org
Studies on Hydrogen-Deuterium Exchange Kinetics in Solution-State Systems
Hydrogen-deuterium exchange (HDX) is a powerful technique, often coupled with nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), to probe the structure and dynamics of molecules in solution. mdpi.comnih.govnih.gov The rates at which labile protons (e.g., those on amides, amines, and carboxyl groups) exchange with deuterium (B1214612) from a solvent like D₂O provide insights into solvent accessibility and hydrogen bonding. nih.gov
For this compound, several types of protons can undergo exchange:
Amide Protons : The protons on the N-terminal acetyl-amide and the C-terminal primary amide.
Guanidinium (B1211019) Protons : The protons on the arginine side-chain's guanidinium group.
Amine Protons : The protons on the α-amino group (if not fully protonated).
The kinetics of HDX are highly dependent on pH, temperature, and local structural features. mdpi.commdpi.com The exchange rate for backbone amide hydrogens is at its minimum around pH 2.5. mdpi.com Base-catalyzed exchange is generally much faster than acid-catalyzed exchange. mdpi.com
In the context of this compound, solution-state NMR studies would be instrumental. scispace.comrsc.orgrsc.org By monitoring the disappearance of proton signals and the appearance of corresponding deuterium-coupled signals over time, pseudo-first-order rate constants for the exchange of individual protons can be determined. nih.gov Slower exchange rates typically indicate that a proton is involved in a stable hydrogen bond or is sterically shielded from the solvent. nih.govnih.gov For example, a study on oxytocin (B344502) showed that slowed exchange for specific amide protons could be attributed to steric hindrance or participation in weak intramolecular hydrogen bonds. nih.gov The kinetics for this compound would reveal information about its conformational preferences and intramolecular interactions in solution.
| Proton Site | Relative Exchange Rate | Potential Influencing Factors |
|---|---|---|
| C-terminal Amide (-CONH₂) | Fast | High solvent accessibility |
| N-terminal Acetyl-Amide (-NH-Ac) | Intermediate | Potential for intramolecular H-bonding |
| Guanidinium Group (-C(NH₂)₂⁺) | Very Fast | Rapid acid-base exchange |
| α-Carbon Proton (-CH) | Very Slow | Requires strong base catalysis for C-H exchange |
Catalytic Activities of Ruthenium Complexes Involving Acylated Amino Acid Ligands
Ruthenium complexes are widely studied for their diverse catalytic activities, including in hydrogenation, transfer hydrogenation, and C-H bond functionalization. rsc.orgbeilstein-journals.org Acylated amino acids have emerged as effective ligands in this context, influencing the selectivity and efficiency of ruthenium-catalyzed reactions. nih.gov These ligands can chelate to the metal center, creating a chiral environment that can direct the outcome of catalytic transformations.
While specific studies on ruthenium complexes with this compound as a ligand are not prevalent in the searched literature, the principles can be extrapolated from research on similar N-acyl amino acid ligands. nih.gov These ligands have been successfully employed in ruthenium(II)-catalyzed C-H functionalization, demonstrating excellent meta-selectivity. nih.gov The catalytic activity stems from the formation of a ruthenium(II)-MPAA (monoprotected amino acid) complex that facilitates the reaction. nih.gov
In a hypothetical scenario, this compound could serve as a bidentate or tridentate ligand for a ruthenium center. The coordination could involve the N-terminal acetyl-amide oxygen, the α-amino group, and potentially a nitrogen atom from the side-chain guanidinium group. The resulting complex could be investigated for catalytic activities, such as the reduction of ketones or nitroarenes. beilstein-journals.orgrsc.org For instance, ruthenium complexes have been shown to catalyze the oxidation of glutathione (B108866) in the presence of N-acetyl-l-cysteine, indicating that acetylated amino acid derivatives can participate in redox-active catalytic cycles. nih.gov The specific structure and electronic properties of the AC-Arg-NH2 ligand would fine-tune the catalytic performance of the ruthenium center.
| Reaction Type | Substrate Example | Potential Role of Ligand |
|---|---|---|
| Transfer Hydrogenation | Acetophenone | Induce enantioselectivity, stabilize catalytic intermediate |
| C-H Activation | Aniline Derivatives | Act as a directing group for site-selectivity |
| Nitroarene Reduction | Nitrobenzene | Modulate redox potential of the Ru center |
Molecular Recognition and Intermolecular Binding Studies
Analysis of Protein-Ligand Interaction Dynamics and Specificity
The interaction of Ac-Arg-NH2 and similar arginine-containing molecules with proteins is a key area of study. The positively charged guanidinium (B1211019) group and the potential for hydrogen bonding play significant roles in these interactions.
The binding of arginine and its derivatives to protein active sites is fundamental to many biological processes. The active site of an enzyme is the specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org This binding is typically non-covalent, involving hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. wikipedia.org The guanidinium group of arginine is particularly important for recognition at enzyme active sites. For instance, in urokinase, the guanidinium moiety of an arginine-containing inhibitor forms an ionic interaction with the aspartate residue (Asp-189) at the S1 binding site. tandfonline.com Similarly, N-acetyl-L-arginine has been identified as a substrate for proclavaminic acid amidino hydrolase (PAH), indicating specific recognition within its active site. acs.org
The Keap1 protein, which has a binding pocket containing three critical arginine residues (R380, R415, and R483), interacts with proteins containing specific glutamic and aspartic acid motifs through a network of salt bridges and hydrogen bonds. nih.govacs.org While not directly studying Ac-Arg-NH2, research on Keap1 inhibitors highlights the importance of specific residues for binding. For example, replacing a proline moiety in a macrocyclic inhibitor with an N-acetyl group was found to be detrimental to its inhibitory potency, demonstrating the high specificity of the binding pocket. nih.govacs.org
Ac-Arg-NH2 and related compounds can act as modulators of enzyme activity, often as inhibitors. Enzyme inhibitors can function through various mechanisms, such as competitive inhibition, where the inhibitor binds to the active site and prevents the substrate from binding. biorxiv.org
Studies on N-acetylglutamate kinase (NAGK) from Pseudomonas aeruginosa show that it is feedback-inhibited by arginine. nih.gov This inhibition is sigmoidal, and mutations in the arginine binding site or the N-terminal helix that mediates inter-subunit communication can significantly alter the enzyme's affinity for arginine and abolish the cooperative inhibition. nih.gov Similarly, N-acetyl-L-glutamate synthase (NAGS) is allosterically inhibited by L-arginine, which increases the apparent K_m for the substrate L-glutamate. nih.gov
Derivatives of arginine have been explored as inhibitors for various proteases. For example, Nα-Benzoyl-L-arginine amide (BzA), a compound structurally similar to Ac-Arg-NH2, acts as a noncompetitive inhibitor of phosphodiesterase by binding to the catalytic site and sterically hindering substrate access. biosynth.com In the context of trypsin, benzoyl-L-arginine was found to inhibit the hydrolysis of benzoyl-L-argininamide in a manner that shifts from non-competitive to competitive at higher concentrations. researchgate.net
The modulation of enzyme activity can also involve activation. Research has shown that covalently tethering small molecule fragments to an enzyme can increase its catalytic activity (k_cat/K_M) by up to 35-fold. rsc.org While not specific to Ac-Arg-NH2, this demonstrates a powerful method for modulating enzyme function that could be applicable to arginine derivatives. rsc.orgrsc.org
Table 1: Examples of Arginine and its Derivatives in Enzyme Modulation
| Enzyme | Modulator | Effect | Inhibition/Activation Details |
|---|---|---|---|
| N-Acetyl-L-glutamate Synthase (NAGS) | L-Arginine | Inhibition | Allosteric; increases K_m for L-glutamate. nih.gov |
| N-Acetylglutamate Kinase (NAGK) | L-Arginine | Inhibition | Feedback inhibition; sigmoidal kinetics. nih.gov |
| Phosphodiesterase | Nα-Benzoyl-L-arginine amide | Inhibition | Noncompetitive; steric hindrance at the catalytic site. biosynth.com |
| Trypsin | Benzoyl-L-arginine | Inhibition | Indeterminate type (non-competitive to competitive). researchgate.net |
Binding to Specific Protein Binding Sites and Active Centers
Interactions with Nucleic Acids and Their Derivatives
The positively charged guanidinium group of arginine residues is crucial for interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. irb.hr Peptides rich in arginine are known to bind to nucleic acids and are even capable of crossing cellular membranes. irb.hrresearchgate.net
Studies using L-argininamide have demonstrated its use as a ligand for binding DNA aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. medchemexpress.comresearchgate.net This interaction is the basis for developing label-free fluorescent aptasensors. medchemexpress.com The binding of L-argininamide to a specific DNA aptamer has been characterized using volumetric and spectroscopic techniques. researchgate.net
The length of arginine-containing peptides influences their binding to DNA. Oligo-L-arginines with four or more residues can bind irreversibly to DNA, forming stable precipitates. nih.gov The stability of these complexes generally increases with the length of the oligopeptide chain. nih.gov Furthermore, synthetic nucleopeptides containing L-arginine have been shown to efficiently bind both DNA and RNA targets, with the stereochemistry of the peptide backbone playing a significant role in the stability of the resulting hybrids. mdpi.comunina.it In some cases, small tripeptide ligands containing arginine analogs have been shown to bind to specific RNA structures, like the HIV-1 TAR RNA, and inhibit protein-RNA interactions essential for viral replication. pnas.org
Host-Guest Chemistry with Macrocyclic Receptors and Molecular Tweezers
Host-guest chemistry involves the formation of complexes between a large host molecule and a smaller guest molecule. tcichemicals.comfrontiersin.org Macrocyclic molecules like calixarenes, cyclodextrins, and molecular tweezers are common hosts that can selectively bind guests through various non-covalent interactions. tcichemicals.comfrontiersin.orgrsc.orgresearchgate.net
The guanidinium group of arginine and its derivatives is an excellent guest for certain macrocyclic hosts. Molecular tweezers, which are synthetic receptors with a defined cavity, have been designed to specifically bind lysine (B10760008) and arginine. rsc.orgnih.gov These tweezers utilize a combination of electrostatic, hydrophobic, and dispersive forces to thread the amino acid side chain through their cavity. nih.govresearchgate.net
Studies on a molecular tweezer, CLR01, have quantified its binding affinity for N-acetylated and C-terminal protected arginine (Ac-Arg-OMe). The dissociation constants (K_d) were determined to be in the low micromolar range, indicating strong binding. rsc.org The complexation is characterized by the insertion of the guest's side chain into the tweezer's cavity. rsc.orguni-due.de This recognition is highly selective; the tweezers can distinguish between lysine and arginine and their binding affinity can be modulated by the design of the tweezer's structure, such as the nature of its anionic groups and linkers. rsc.orgnih.gov
Table 2: Binding Affinities of Molecular Tweezers with Arginine Derivatives
| Host Receptor | Guest Molecule | Dissociation Constant (K_d) in μM (Method) | Reference |
|---|---|---|---|
| CLR01 | Ac-Arg-OMe | 22 (¹H NMR) | rsc.org |
| CLR01 | Ac-Arg-OMe | 60 (Fluorescence) | rsc.org |
| CLR05 | Ac-Arg-OMe | 1393 (¹H NMR) | rsc.org |
| CLR05 | Ac-Arg-OMe | 882 (Fluorescence) | rsc.org |
The structure of the host molecule, including its linker units and functional groups, significantly influences the binding profile. In molecular tweezers, the linkers and side walls dictate the specific binding behavior. rsc.org For example, replacing one of the two phosphate groups in a tweezer with another functional group can lead to a substantial loss in binding energy, partly due to entropic effects. nih.gov
Guanidinium Group Recognition and Complexation
Partitioning Studies in Model Membrane Systems and Implications for Cellular Uptake Mechanisms
The ability of a compound to cross cellular membranes is fundamental to its biological activity. For charged molecules like AC-Arg-NH2 2hcl (Nα-acetyl-L-arginine amide dihydrochloride), traversing the lipid bilayer of a cell presents a significant challenge. To understand and predict the cellular uptake of such molecules, researchers often employ model membrane systems to study their partitioning behavior. These studies provide insights into the molecular interactions that govern how a compound distributes itself between an aqueous environment and a lipid environment, mimicking the cell membrane.
Detailed Research Findings
A key method for evaluating the membrane-partitioning propensity of a molecule is to measure its distribution between an aqueous phase and a non-polar solvent, such as octanol (B41247), which serves as a simplified mimic of the lipid bilayer's hydrophobic core. Research has shown that for arginine-rich molecules, the presence of an anionic lipid is crucial for this partitioning to occur, as it facilitates the interaction of the positively charged guanidinium group with the model membrane.
In a notable study, the partitioning of Ac-Arg-NH2 was investigated using an octanol-water system. mit.edu This experiment is a validated proxy for assessing the cell-penetrative efficacy of arginine-based compounds. The findings revealed that in the absence of an anionic lipid, Ac-Arg-NH2 was undetectable in the octanol layer, indicating a very low propensity to partition into a non-polar environment on its own. mit.edu
However, the introduction of sodium dodecanoate, an anionic lipid, dramatically changed this behavior. In the presence of sodium dodecanoate, Ac-Arg-NH2 exhibited measurable partitioning into the octanol phase. mit.edu This highlights the critical role of electrostatic interactions between the positively charged arginine derivative and negatively charged components of a membrane in initiating the partitioning process. The interaction with the anionic lipid likely forms an ion pair, which is more hydrophobic and thus more readily enters the non-polar octanol phase.
These findings have significant implications for the cellular uptake of this compound. The data suggests that the initial interaction with negatively charged components of the cell membrane, such as phosphatidylserine (B164497) or other anionic lipids, is a prerequisite for its translocation across the membrane. This interaction neutralizes the positive charge of the arginine residue, facilitating its entry into the hydrophobic core of the lipid bilayer. Therefore, the efficiency of cellular uptake is likely dependent on the composition of the cell membrane, particularly the availability of anionic lipid headgroups.
The study further explored the effects of N-methylation on the arginine derivative, which provided additional insights into the structural features that enhance membrane partitioning and, by extension, cellular penetration. mit.edu While AC-Arg-NH2 itself showed a certain level of partitioning in the presence of an anionic lipid, the study demonstrated that modifications to its structure could further enhance this property.
The mechanism of cellular uptake for arginine-rich peptides is a complex process that can involve various pathways, including direct translocation and endocytosis. nih.govnih.gov The partitioning studies on Ac-Arg-NH2 provide evidence for the initial and crucial step in direct translocation, which is the insertion of the molecule into the lipid bilayer. The efficiency of this partitioning directly influences the concentration of the compound within the membrane, which is a key determinant for its subsequent biological effects.
The table below summarizes the key findings from the partitioning studies of Ac-Arg-NH2 in a model membrane system.
Table 1: Partitioning Behavior of Ac-Arg-NH2 in an Octanol-Water System
| Condition | Observation | Implication for Cellular Uptake |
| Ac-Arg-NH2 in Octanol-Water | Not detected in the octanol layer. mit.edu | Low intrinsic ability to passively diffuse across the hydrophobic core of the cell membrane without interacting with membrane components. |
| Ac-Arg-NH2 in Octanol-Water with Sodium Dodecanoate (Anionic Lipid) | Measurable partitioning into the octanol layer. mit.edu | Cellular uptake is likely initiated by electrostatic interactions with anionic lipids on the cell surface, forming a more hydrophobic ion pair that can enter the lipid bilayer. |
Utilization As a Research Tool and Biochemical Probe
Applications in Cell-Free Protein Synthesis Systems for Non-Canonical Amino Acid Incorporation
Cell-free protein synthesis (CFPS) systems have become powerful platforms for the production of recombinant proteins, offering advantages over traditional in vivo expression methods, such as the ability to incorporate non-canonical amino acids (ncAAs). frontiersin.orgfrontiersin.org The open nature of CFPS allows for precise manipulation of the translation machinery, enabling the reassignment of codons to insert ncAAs with novel functionalities. nih.gov
While direct incorporation of AC-Arg-NH2 2HCl as a complete unit into a growing polypeptide chain via CFPS is not a standard application, the principles of ncAA incorporation provide a framework for how similar modified amino acids could be utilized. The incorporation of an ncAA requires an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes the ncAA and its corresponding codon but not the canonical amino acids and their codons. frontiersin.orgnih.gov
The primary strategies for ncAA incorporation in CFPS systems are:
Nonsense Codon Suppression: The most common method involves reassigning a stop codon (e.g., the amber codon UAG) to the ncAA. An orthogonal tRNA that recognizes the stop codon is pre-charged with the ncAA and added to the CFPS reaction. frontiersin.orgnih.gov
Sense Codon Reassignment: A sense codon can be reassigned to an ncAA, often in systems where the corresponding canonical amino acid and its aaRS have been depleted. nih.gov
Frameshift Suppression: Quadruplet codons can be used to incorporate ncAAs, expanding the number of available codons. nih.gov
The successful incorporation of an ncAA is dependent on the efficiency of the orthogonal tRNA in competing with release factors (in the case of nonsense suppression) or endogenous tRNAs. frontiersin.org CFPS systems, particularly purified systems like the PURE (Protein synthesis Using Recombinant Elements) system, offer a high degree of control, allowing for the optimization of ncAA incorporation by adjusting component concentrations. nih.gov
Although specific studies detailing the incorporation of this compound are not prominent, the methodologies established for other ncAAs could theoretically be adapted. This would involve the chemical or enzymatic synthesis of AC-Arg-tRNA and its introduction into a CFPS system programmed with a corresponding vacant codon in the gene of interest.
Design and Application in High-Throughput Screening Methodologies for Ligand Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate the activity of a biological target. researchgate.netjapsonline.com HTS assays can be biochemical, using purified components, or cell-based, and are characterized by their speed, simplicity, and scalability. researchgate.net
This compound and similar small molecules can be utilized in HTS in several ways:
As a Scaffold for Combinatorial Libraries: The core structure of AC-Arg-NH2 can serve as a starting point for the synthesis of focused compound libraries. By systematically modifying the acetyl group or the guanidinium (B1211019) side chain, a diverse set of molecules can be generated and screened for binding to a target protein, such as a protease or a receptor that recognizes arginine.
As a Competitor in Binding Assays: In competitive binding assays, a known interaction between a target and a labeled ligand is disrupted by compounds from a screening library. This compound could act as a reference competitor if the target protein is known to bind arginine-containing ligands. The potency of library compounds would be determined by their ability to displace the labeled ligand, relative to the known affinity of the arginine derivative.
In Fragment-Based Screening: Fragment-based ligand discovery (FBLD) is an HTS approach that screens low-molecular-weight compounds ("fragments") for weak but efficient binding to a target. This compound itself can be considered a fragment. Hits from a fragment screen can be optimized and linked together to generate more potent lead compounds.
The table below outlines potential HTS applications involving arginine-like molecules.
| HTS Application | Role of Arginine-like Molecule | Example Target Class |
| Focused Library Synthesis | Core scaffold for chemical diversification | Serine Proteases, Arginine-binding proteins |
| Competitive Binding Assay | Unlabeled competitor to a labeled ligand | GPCRs, Ion Channels |
| Fragment-Based Screening | Fragment hit for lead optimization | Enzymes, Protein-protein interaction sites |
Development of this compound-Based Reporter Molecules for Biosensing
Biosensors are analytical devices that combine a biological component with a physicochemical detector to report on the presence or concentration of a specific substance. mdpi.com Fluorogenic biosensors are a prominent class that transduces a binding event into a change in fluorescence. mdpi.com
This compound can be conceptually developed into a reporter molecule by conjugating it to a fluorophore or a quencher. The arginine motif would serve as the recognition element for a target biomolecule, such as a protease. For instance, a peptide containing AC-Arg-NH2 could be flanked by a fluorophore and a quencher pair. In the intact molecule, the fluorescence is quenched. Upon cleavage of the peptide by a protease that recognizes the arginine residue, the fluorophore and quencher are separated, leading to an increase in fluorescence.
The incorporation of specific chemical groups can also impart inherent reporter properties. For example, the addition of a nitrophenyl group can create a chromogenic or fluorescent probe. cymitquimica.com
Potential designs for this compound-based biosensors include:
FRET-based Protease Substrates: A peptide containing the AC-Arg-NH2 motif could be synthesized with a Förster Resonance Energy Transfer (FRET) pair. Cleavage of the peptide would disrupt FRET, resulting in a detectable change in fluorescence.
Environmentally Sensitive Probes: A fluorescent dye attached to the AC-Arg-NH2 molecule could exhibit changes in its fluorescence properties (intensity, wavelength, lifetime) upon binding to a target protein, due to the change in the local chemical environment.
Displacement Assays: A fluorescently labeled AC-Arg-NH2 derivative could be used in a displacement assay. In this setup, the probe is bound to a receptor, and the addition of a target analyte that binds to the same site displaces the probe, causing a change in its fluorescence signal.
Utility in Peptide Synthesis as a C-Terminal Amide Building Block
One of the most direct and established applications of this compound is in peptide synthesis. Peptides with a C-terminal amide are common in nature and often exhibit enhanced stability and biological activity compared to their free-acid counterparts. This compound provides a pre-formed C-terminal argininamide, which can be used as a starting building block for the synthesis of longer peptides.
This approach is particularly useful in solid-phase peptide synthesis (SPPS). In a typical SPPS workflow, the first amino acid is anchored to a solid support (resin). To synthesize a peptide with a C-terminal argininamide, a resin would first need to be functionalized to release the final peptide as an amide. Alternatively, using a pre-formed amino acid amide like H-Arg-NH2 allows for direct coupling of the next amino acid in the sequence. nih.govgoogle.com If the desired N-terminus of the final peptide is to be acetylated, using AC-Arg-NH2 as the starting point (in solution-phase synthesis) or as the final amino acid to be coupled (in SPPS, followed by cleavage) can be an efficient strategy.
The synthesis of a target peptide, for example, Ac-Peptide-Arg-NH2, could proceed by coupling the penultimate amino acid to H-Arg-NH2. The N-acetylation would then be performed as the final step.
The table below summarizes key coupling reagents and resins used in the synthesis of C-terminal peptide amides.
| Reagent/Resin | Function in Peptide Amide Synthesis |
| TBTU, HBTU, HATU | Coupling reagents that activate the carboxyl group of the incoming amino acid for amide bond formation. nih.gov |
| DIPEA | A non-nucleophilic base used to neutralize protonated amines during the coupling reaction. nih.gov |
| Rink Amide Resin | A solid support designed to release the synthesized peptide with a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). |
| Photolabile Resins | Resins that allow for the cleavage of the peptide amide from the support using light, offering a mild alternative to acid cleavage. ias.ac.in |
The use of this compound as a building block simplifies the synthesis of N-terminally acetylated, C-terminally amidated arginine-containing peptides, which are of interest in various fields of biochemical and pharmacological research.
Advanced Analytical and Structural Characterization in Research
X-ray Crystallography for Co-crystal Structure Determination
X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules at atomic resolution. tdx.cat In the context of AC-Arg-NH2 2hcl, this method is instrumental in understanding how it interacts with biological macromolecules by determining the structure of their co-crystals. The process involves crystallizing the target molecule (e.g., a protein or nucleic acid) in complex with AC-Arg-NH2 or its derivatives. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density and, consequently, the positions of all atoms in the complex. units.itstrbd.com
This technique has been pivotal in revealing the binding modes of arginine-rich motifs. For instance, co-crystal structures of the HIV trans-activation response (TAR) RNA bound to proteins have shown that specific arginine residues are key to the interaction. nih.gov These studies reveal that high-affinity binding is achieved through a distinct sequence and spacing of arginines that penetrate the major groove of the RNA. nih.gov The insights gained from such co-crystal structures are invaluable for the rational design of inhibitors that can disrupt these critical interactions. nih.gov
While a specific crystal structure for this compound itself was not found in the search results, the structure of a related compound, N-α-acetyl-L-arginine-methyl ester hydrochloride, has been determined. researchgate.net This analysis revealed a planar peptide unit and an all-trans conformation of the side chain, which is a low-energy state. researchgate.net Such studies on model compounds provide foundational knowledge about the preferred conformations of modified arginine residues.
The quality of the diffraction data and the resulting structural model are often described by parameters like the resolution and R-values. For example, the co-crystal structure of Zika virus NS2B-NS3 protease with a peptidomimetic inhibitor containing arginine residues was determined at a resolution of 2.00 Å with an R-free of 0.279 and an R-work of 0.257. rcsb.org
Table 1: Example Crystallographic Data
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.00 Å |
| R-Value Free | 0.279 |
| R-Value Work | 0.257 |
| R-Value Observed | 0.259 |
| Data derived from a representative protein-ligand co-crystal structure. rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing a complementary approach to the static picture from X-ray crystallography. tdx.catnih.gov For this compound and related peptides, NMR is used to determine their conformation and to map their binding interfaces with other molecules.
Transferred Nuclear Overhauser Effect (trNOE) NMR spectroscopy is particularly useful for studying the conformation of a small molecule like AC-Arg-NH2 when bound to a larger protein. nih.gov This method allows for the determination of the bound-state conformation of the ligand without the need to solve the structure of the entire complex. nih.gov By analyzing the NOE cross-peaks, which arise from the transfer of magnetization between nearby protons, the distances between atoms in the bound ligand can be calculated, leading to a detailed 3D structure. nih.gov
NMR studies on model peptides where the N- and C-termini are acetylated and amidated, respectively, have provided significant insights. researchgate.net For instance, in studies of peptide fragments of histone H4, acetylation and amidation were used to create more appropriate models of the protein. researchgate.net NMR has been used to demonstrate that short linear peptides can adopt discrete, stable conformations in solution, stabilized by intramolecular hydrogen bonds. researchgate.net The chemical shifts of protons in the arginine side chain can be particularly informative; large chemical shift differences between diastereotopic protons can indicate restricted mobility, suggesting the side chain's involvement in stabilizing the structure. researchgate.net
Furthermore, NMR can be used to study the effects of modifications on arginine residues, such as methylation. Quantum chemical calculations, often used in conjunction with NMR data, have shown that methylation can alter the partial charges and hydrogen bonding potential of the guanidinium (B1211019) group. nih.gov
Table 2: Representative NMR Observables for Conformational Analysis
| NMR Parameter | Information Gained |
| Chemical Shifts (δ) | Provides information on the local electronic environment of each nucleus. Changes in chemical shifts upon binding can identify interaction sites. researchgate.netresearchgate.net |
| Coupling Constants (J) | Relates to the dihedral angles of the molecular backbone and side chains, helping to define the overall conformation. researchgate.net |
| Nuclear Overhauser Effect (NOE) | Provides distance constraints between protons that are close in space (< 5 Å), crucial for determining the 3D structure. nih.gov |
| Temperature Coefficients | Indicates the involvement of amide protons in hydrogen bonds. Small values suggest that a proton is hydrogen-bonded and shielded from the solvent. |
| This table summarizes key NMR parameters and their application in the structural analysis of peptides like this compound. |
Mass Spectrometry Approaches for Investigating Modified Peptides
Mass spectrometry (MS) is an indispensable tool in proteomics and peptide analysis, enabling the identification and quantification of peptides and their post-translational modifications (PTMs). asm.org For modified peptides like this compound, MS is used to verify their identity, purity, and to study further modifications.
High-resolution mass spectrometry can confirm the precise mass of a synthesized peptide, ensuring that the correct modifications, such as N-terminal acetylation and C-terminal amidation, are present. nih.gov Tandem mass spectrometry (MS/MS) is then used to sequence the peptide and pinpoint the location of any modifications. In a typical bottom-up proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The study of acetylated and amidated peptides is common in the context of understanding protein function and stability. For example, N-terminal acetylation and C-terminal amidation can protect peptides from degradation by exopeptidases, a property that can be monitored by MS. nih.govsemanticscholar.org Mass spectrometry data has shown that acetylated hexamers have identifiable fragments corresponding to the loss of residues from the C-terminus, indicating that acetylation provides some resistance to aminopeptidases. nih.govsemanticscholar.org
Furthermore, MS is crucial for the large-scale analysis of PTMs like arginine methylation. researchgate.netnih.gov However, the analysis can be complex. For instance, distinguishing between isobaric residues like symmetric and asymmetric dimethylarginine can be challenging with standard collision-induced dissociation (CID) methods. researchgate.net Alternative fragmentation techniques may be required for unambiguous characterization. researchgate.net
Table 3: Common Mass Spectrometry Techniques for Peptide Analysis
| Technique | Application for Modified Peptides |
| Electrospray Ionization (ESI) | A soft ionization technique that allows for the analysis of intact peptides and proteins, preserving non-covalent interactions in some cases. nih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Another soft ionization technique often used for peptide and protein analysis, particularly for determining molecular weight. |
| Tandem Mass Spectrometry (MS/MS) | Used for peptide sequencing and identifying the sites of post-translational modifications by fragmenting the peptide and analyzing the resulting ions. researchgate.net |
| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Provides highly accurate mass measurements, which is critical for identifying and quantifying modifications. asm.org |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantify the interactions between molecules. They provide detailed information on binding affinity, kinetics, and thermodynamics, which are essential for understanding the function of molecules like this compound in biological systems.
Surface Plasmon Resonance (SPR) measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This technique allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. While no specific SPR studies involving this compound were found, this method is widely used to study the interactions of arginine-rich peptides with their targets. For example, SPR could be used to analyze the binding of AC-Arg-NH2 to a specific protein or nucleic acid target immobilized on the sensor chip, providing insights into the kinetics of the interaction.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). These parameters provide a complete thermodynamic profile of the binding event.
For example, ITC has been used to study the binding of lab-evolved TAR-binding proteins to HIV-1 TAR RNA, revealing high-affinity interactions with KD values in the low nanomolar range. nih.gov In another study, ITC could be employed to titrate AC-Arg-NH2 into a solution containing a target protein. The resulting heat changes would be measured to determine the thermodynamic driving forces of the interaction—whether it is enthalpy-driven, entropy-driven, or both. This information is critical for understanding the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
Table 4: Comparison of SPR and ITC for Binding Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Change in refractive index upon binding | Heat change upon binding |
| Key Parameters Obtained | ka (on-rate), kd (off-rate), KD (affinity) | KD (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) |
| Immobilization | Requires one binding partner to be immobilized | Both binding partners are in solution |
| Throughput | Can be high-throughput | Generally lower throughput |
| Sample Consumption | Relatively low | Can be higher, especially for the titrant |
| This table highlights the key features and outputs of SPR and ITC, two complementary techniques for characterizing biomolecular interactions. |
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations of AC-Arg-NH2 2HCl Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or nucleic acid. youtube.comlidsen.com Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time, revealing conformational changes and interaction stability. lidsen.comnih.gov
While specific, large-scale docking studies of this compound against a panel of proteins are not extensively detailed in the available literature, molecular modeling has been employed to understand its fundamental interaction properties. For instance, quantum chemical calculations have been used to model N-acetyl-L-arginine amide hydrochloride in an aqueous solution. oup.com This modeling aimed to estimate the effects of methylation on the partial charges and hydrogen-bonding potential of the guanidinium (B1211019) group, using the chloride counterion as a simple model for interaction with a negatively charged molecule like a nucleic acid. oup.com
MD simulations of related systems offer a blueprint for how this compound interactions could be studied. Such simulations typically use programs like NAMD or AMBER and are performed under periodic boundary conditions with full electrostatic evaluations to accurately model long-range interactions. nih.govletifmones.com The system is solvated in a water box with ions to mimic physiological conditions. nih.gov Analysis of the simulation trajectories can reveal key information, such as the stability of hydrogen bonds, conformational flexibility, and the number of persistent contacts between the ligand and its target over time. nih.govresearchgate.net For example, a persistent contact can be defined as non-hydrogen atoms of a ligand residing within a 4 Å cutoff of a target residue for a significant percentage of the simulation time. nih.gov
Table 1: Typical Parameters in Molecular Dynamics (MD) Simulations
| Parameter | Typical Software/Method | Description | Source |
|---|---|---|---|
| MD Engine | NAMD, AMBER, GROMACS | Software package used to run the simulation calculations. | nih.govletifmones.com |
| Force Field | CHARMM, AMBER, OPLS | A set of parameters used to describe the potential energy of the system's atoms and their interactions. | nih.gov |
| Solvent Model | Explicit (e.g., TIP3P water) | The system is placed in a simulation box filled with water molecules to mimic an aqueous environment. | nih.gov |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | The simulation box is replicated in all directions to simulate an infinite system and avoid edge effects. | nih.gov |
| Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions in periodic systems. | nih.gov |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The total time duration of the simulated molecular motion. | nih.gov |
| Analysis | RMSD, RMSF, Hydrogen Bonds, Contact Mapping | Metrics used to analyze the trajectory, including structural deviation, flexibility, and specific interactions. | researchgate.net |
Quantum Mechanical and Molecular Mechanics (QM/MM) Calculations for Mechanistic Insights
Combined quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful approach for studying chemical reactions and complex electronic phenomena in biological systems. nih.gov This hybrid technique treats a small, chemically active region of the system (e.g., the ligand and key active site residues) with high-accuracy quantum mechanics (QM), while the larger surrounding environment (e.g., the rest of the protein and solvent) is described by computationally efficient molecular mechanics (MM). nih.govfrontiersin.orgnih.gov This allows for the accurate modeling of electronic changes, such as bond formation/breaking and charge transfer, which are beyond the scope of classical MM force fields. nih.gov
For this compound, the guanidinium group is of particular interest due to its charge and hydrogen-bonding capabilities. Quantum chemical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been performed on N-acetyl-L-arginine amide hydrochloride to determine the natural charges on each atom and model its geometry in an aqueous solution. oup.com
While a full QM/MM study on a specific this compound-protein complex is not detailed in the provided sources, the methodology has been validated for highly similar interactions. For example, QM/MM studies on arginine residues within enzymes have been used to investigate proton transfer mechanisms and reaction energies. frontiersin.org In such a study, the QM region would typically include the arginine side chain of the ligand and any interacting residues or water molecules directly involved in the chemical step. frontiersin.org The accuracy of QM/MM methods in describing the polarization and charge distribution in hydrogen bonds involving guanidinium groups has been confirmed by comparing QM/MM results with full QM calculations. nih.gov These studies show that QM/MM can effectively model key biomolecular interactions, providing mechanistic insights that are crucial for understanding enzyme function and inhibitor binding. nih.govfrontiersin.org
Table 2: Overview of QM/MM Calculation Methodology
| Component | Description | Example Implementation | Source |
|---|---|---|---|
| QM Region | The chemically active part of the system where bond changes or significant electronic polarization occurs (e.g., the ligand's guanidinium group and catalytic residues). | Treated with Density Functional Theory (DFT) or other ab initio methods. | nih.govfrontiersin.org |
| MM Region | The remainder of the biomolecular system and solvent. | Treated with a classical force field (e.g., CHARMM, AMBER). | nih.govfrontiersin.org |
| QM/MM Interface | The boundary between the QM and MM regions. Handled by various schemes (e.g., link atoms, electrostatic embedding). | Electrostatic embedding allows the QM region to be polarized by the MM point charges. | nih.gov |
| Software | Hybrid programs that interface QM and MM software packages. | ChemShell, which can interface with QM programs like TURBOMOLE and MM programs like DL_POLY. | frontiersin.org |
| Application | Studying reaction mechanisms, proton transfers, charge distributions, and reaction free energies. | Calculating reaction energies for proton transfer from an arginine residue to a nearby aspartate. | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov The fundamental concept, known as the similarity-property principle, posits that structurally similar compounds are likely to exhibit similar biological activities. nih.gov QSAR models, once developed and validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of molecules with improved potency or other desired properties. nih.govresearchgate.net
Currently, there are no specific QSAR models for this compound reported in the literature. However, the methodology could be readily applied if a series of its analogs were synthesized and tested for a specific biological function, such as the inhibition of a particular enzyme or the suppression of protein aggregation. nih.gov
The development of a QSAR model involves several key steps. First, a dataset of molecules with known activities is collected. Then, for each molecule, a set of numerical values known as molecular descriptors (representing steric, electronic, or hydrophobic properties) is calculated. Using statistical methods like multiple linear regression, a mathematical equation is generated that links the descriptors to the biological activity. The robustness and predictive power of the model are assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net The resulting model can provide insights into which structural features are critical for activity and can be used to screen virtual libraries of compounds to prioritize candidates for synthesis and testing. nih.gov
Table 3: Hypothetical Workflow for a QSAR Study on this compound Analogs
| Step | Description | Objective | Source |
|---|---|---|---|
| 1. Data Set Selection | Compile a series of this compound analogs with experimentally measured biological activity (e.g., IC50 values). | Create a training set to build the model and a test set to validate it. | nih.gov |
| 2. Descriptor Calculation | Calculate various 2D and 3D molecular descriptors for each analog (e.g., molecular weight, logP, polar surface area, electronic properties). | Quantify the physicochemical properties of the molecules. | nih.govresearchgate.net |
| 3. Model Generation | Use a statistical method (e.g., multiple linear regression, partial least squares) to build a mathematical model correlating descriptors with activity. | Establish a quantitative relationship between structure and activity. | nih.gov |
| 4. Model Validation | Assess the model's statistical significance and predictive ability using the test set and metrics like R², Q², and external R². | Ensure the model is robust and not a result of chance correlation. | researchgate.net |
| 5. Application | Use the validated model to predict the activity of novel, designed compounds. | Prioritize the synthesis of new compounds with potentially enhanced activity. | nih.gov |
In Silico Prediction of Molecular Targets and Binding Affinities
In silico target prediction, also known as target fishing, is a computational strategy used to identify the potential biological targets of a small molecule. nih.govmdpi.com This approach is invaluable for elucidating a compound's mechanism of action, identifying potential off-target effects, or for drug repurposing. mdpi.com The methods are broadly classified into two categories: ligand-based and receptor-based. mdpi.com
No specific target prediction studies for this compound are found in the search results. However, its structure could be used as a query for these powerful predictive tools.
Ligand-based methods operate on the principle that structurally similar molecules tend to bind to similar targets. nih.govfabad.org.tr The chemical structure of this compound, represented as a chemical fingerprint, would be compared against large chemogenomic databases like ChEMBL. fabad.org.tr The known targets of the most structurally similar compounds in the database are then proposed as potential targets for the query molecule. nih.govfabad.org.tr
Receptor-based methods , most notably reverse docking (or inverse docking), take a different approach. mdpi.com Instead of screening ligands against a single target, reverse docking screens a single ligand (this compound) against a large library of 3D protein structures. mdpi.com The proteins to which the ligand is predicted to bind with the highest affinity (lowest docking score) are identified as potential targets.
These in silico predictions serve as hypotheses that must be validated through experimental testing. researchgate.net Nonetheless, they provide a cost-effective and rapid way to narrow down the possibilities from the vast proteome to a manageable number of high-probability targets for further investigation. mdpi.comfabad.org.tr
Table 4: Comparison of In Silico Target Prediction Approaches
| Approach | Principle | Input Required | Output | Source |
|---|---|---|---|---|
| Ligand-Based (e.g., Chemical Similarity) | Structurally similar compounds often share biological targets. | 2D or 3D structure of the query molecule (this compound). | A ranked list of potential targets based on the known targets of similar molecules. | nih.govfabad.org.tr |
| Receptor-Based (e.g., Reverse Docking) | A ligand will bind favorably to the binding sites of its protein targets. | 3D structure of the query molecule and a large library of receptor structures. | A ranked list of potential protein targets based on predicted binding affinity (docking score). | mdpi.com |
Future Directions and Emerging Research Avenues
Integration with Systems Biology Approaches for Network Perturbation Studies
The unique chemical features of AC-Arg-NH2 2HCl make it an intriguing candidate for probing complex biological networks. Systems biology, which seeks to understand the integrated and dynamic behavior of whole biological systems, can leverage small molecules to perturb and thus elucidate the function of specific pathways.
The arginine residue is central to numerous metabolic and signaling networks. bmj.com Studies have shown that the arginine metabolome is significantly perturbed by external factors, indicating its central role in cellular responses. nih.gov For instance, metabolomic profiling has revealed alterations in arginine metabolism in response to environmental exposures, highlighting its involvement in inflammatory and oxidative stress pathways. nih.gov
This compound, as a modified arginine derivative, could be used to selectively perturb these networks. Its acetylated and amidated termini alter its charge and hydrogen bonding potential compared to native L-arginine, potentially leading to differential interactions with enzymes, transporters, and receptors within the arginine metabolic network.
A key area of future research will be to employ this compound in high-throughput screening and metabolomics studies. By introducing the compound to cell cultures or model organisms and analyzing the resulting changes in the metabolome and proteome, researchers can map its specific points of interaction and downstream effects. For example, Nα-acetyl-l-arginine carboxamide hydrochloride has been used as a model compound in quantum chemical calculations to understand the intricate hydrogen bonding patterns between arginine derivatives and nucleic acids. nih.govresearchgate.net This type of computational analysis, when combined with experimental data, can provide a detailed picture of how this compound might perturb gene expression and protein-nucleic acid interactions at a systems level.
Development of Next-Generation Research Probes and Reagents
The development of novel chemical probes is essential for advancing our understanding of biological processes. This compound offers a foundational structure for creating next-generation research probes and reagents.
The arginine side chain's guanidinium (B1211019) group is a key recognition motif in many biological interactions. rsc.org Chemical modification of arginine residues is a known strategy for developing specific reagents. rsc.org For instance, phenylglyoxal (B86788) reagents have been used to selectively target the guanidino group of arginine for bioconjugation. Following this principle, this compound could be further functionalized with fluorophores, biotin (B1667282), or reactive groups to create probes for identifying and isolating arginine-binding proteins or for studying enzyme kinetics.
Moreover, short peptides containing acetylated arginine have been developed as probes and inhibitors. For example, the peptide Ac-Arg-Gly-Asp-Ser-NH2 (Ac-RGDS-NH2) has been demonstrated to be an effective antiplatelet agent, highlighting the utility of such modified peptides. nih.gov Similarly, the tripeptide Ac-Arg-Gly-Asp-NH2 has been used as a model system to study conformational states of peptides in solution. uoi.gr These examples underscore the potential of using the AC-Arg-NH2 core to build more complex probes. Future research could focus on synthesizing a library of AC-Arg-NH2-containing peptides to screen for specific biological activities.
The table below summarizes examples of arginine-containing peptides and their applications as research probes or biologically active agents, suggesting potential avenues for AC-Arg-NH2 based tools.
| Compound/Peptide | Application | Key Finding |
| Ac-Arg-Gly-Asp-Ser-NH2 | Anti-platelet aggregation probe | Inhibits platelet-dependent thrombus formation. nih.gov |
| Ac-Arg-Gly-Asp-NH2 | Conformational probe | Adopts discrete conformational states depending on solvent conditions. uoi.gr |
| Ac-RRWWRF-NH2 | Antimicrobial peptide probe | Interacts with negatively charged membranes, suggesting a mechanism for its antimicrobial activity. nih.gov |
| p-Azidophenylglyoxal (APG) | Arginine-specific chemical reagent | Targets arginine residues for subsequent reaction with fluorophores or biotin. rsc.org |
Exploration in Advanced Materials Science Research
The self-assembly properties and functional groups of amino acids and peptides are increasingly being harnessed in materials science to create novel biomaterials. The structure of this compound suggests its potential utility in this field.
The presence of the guanidinium group, along with the acetyl and amide functionalities, allows for a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. These interactions are crucial for the formation of ordered structures. Research on related compounds supports this potential. For instance, arginine-based surfactants have been synthesized and show potential as emulsifiers and preservatives. researchgate.net
Furthermore, amine-functionalized materials are being explored for a variety of applications, including carbon capture. ut.ac.irresearchgate.net The amine and guanidinium groups of AC-Arg-NH2 could be used to functionalize surfaces of materials like mesoporous silica (B1680970) (e.g., SBA-15) or metal-organic frameworks (MOFs). researchgate.net Such functionalization can alter the surface properties of these materials, enhancing their capacity for applications like protein adsorption or catalysis. researchgate.net
Future research could involve the synthesis and characterization of polymers or hydrogels incorporating AC-Arg-NH2. These materials could possess unique properties, such as responsiveness to pH or specific ions, making them suitable for applications in drug delivery, tissue engineering, or as "smart" materials. The solubility of N-acetyl amino acid amides in various organic solvents has been studied to understand the solubilization of structural proteins, which is crucial for processing protein-based materials. researchgate.net
Methodological Advancements in Peptide Chemistry and Biophysical Characterization
The study of this compound will also drive and benefit from advancements in peptide chemistry and biophysical characterization techniques.
The synthesis of arginine-containing peptides can be challenging due to the reactive nature of the guanidinium side chain. google.com Developing efficient and high-yield synthetic routes for this compound and its derivatives is an ongoing area of research. researchgate.net Advances in solid-phase peptide synthesis and the use of novel coupling reagents and protecting group strategies will be crucial for making this compound and its analogs more accessible for research. google.comresearchgate.net
Once synthesized, a detailed biophysical characterization is necessary to understand its structure, dynamics, and interactions. A suite of techniques can be employed for this purpose.
| Biophysical Technique | Information Gained for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level information on the three-dimensional structure and conformational dynamics in solution. osu.edubmrb.ionih.gov Can also be used to study interactions with other molecules. |
| Differential Scanning Calorimetry (DSC) | Measures the thermal stability of the compound and its complexes. units.ittorontech.comalan-cooper.org.uk Can provide insights into how it affects the stability of proteins or other macromolecules. researchgate.netresearchgate.netresearchgate.netnih.gov |
| Circular Dichroism (CD) Spectroscopy | Used to assess the secondary structure of peptides and proteins. nih.govnih.govresearchgate.net For AC-Arg-NH2, it can be used to study how it influences the conformation of larger peptides or proteins upon binding. |
| X-ray Crystallography | Can determine the precise three-dimensional structure in the solid state, revealing detailed information about bond lengths, angles, and intermolecular interactions. |
| Mass Spectrometry (MS) | Confirms the molecular weight and purity of the synthesized compound. Can also be used in conjunction with other techniques (e.g., hydrogen-deuterium exchange MS) to probe solvent accessibility and protein dynamics. |
Future research will likely involve the application of these techniques in a combinatorial fashion to gain a comprehensive understanding of the biophysical properties of this compound. For example, NMR studies could elucidate its solution structure, while DSC could quantify its effect on the thermal stability of a target protein. Such detailed characterization is a prerequisite for its rational application in the fields outlined above.
Q & A
How can researchers design experiments to assess the enzymatic activity of AC-Arg-NH2 2HCl in haemostasis studies?
Answer:
To evaluate enzymatic activity, use kinetic assays under physiologically relevant conditions (e.g., pH 7.4, 37°C). Optimize substrate concentration based on the reported Km value (0.1 mM) to ensure saturation kinetics . Include controls such as:
- Negative controls (enzyme-free reactions).
- Positive controls with known inhibitors (e.g., antithrombin III).
- Use fluorogenic or chromogenic substrates (e.g., p-nitroaniline release) to quantify cleavage efficiency. Validate results with triplicate runs and statistical analysis (e.g., ANOVA). For reproducibility, document buffer composition, incubation times, and instrumentation parameters (e.g., spectrophotometer wavelength) .
What advanced analytical techniques are recommended to resolve structural ambiguities in synthesized this compound batches?
Answer:
Advanced characterization requires:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (714.60 g/mol) and detect impurities (e.g., ≤0.5% free pNA) .
- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the D-arginine configuration and glycine-arginine peptide bond integrity.
- HPLC-Purity Profiling: Employ reverse-phase chromatography with UV detection (220–280 nm) to ensure ≥95% purity. Compare retention times against reference standards .
How should researchers address contradictory data regarding this compound’s inhibitory effects in platelet activation studies?
Answer:
Contradictions may arise from:
- Variability in Platelet Sources: Human vs. animal-derived platelets exhibit differential receptor expression. Standardize donor criteria (e.g., age, medication history).
- Assay Conditions: Optimize calcium ion concentration (critical for platelet aggregation) and pre-incubation times.
- Statistical Power: Ensure adequate sample size (n ≥ 6) and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Cross-validate findings with orthogonal methods (e.g., flow cytometry for P-selectin expression) .
What methodologies are suitable for investigating the stability of this compound under long-term storage conditions?
Answer:
Design stability studies using:
- Accelerated Degradation Tests: Expose the compound to elevated temperatures (e.g., 40°C) and high humidity (75% RH) for 1–3 months. Monitor degradation via HPLC.
- Real-Time Stability: Store aliquots at -20°C (recommended) and -80°C. Assess bioactivity monthly using enzymatic assays.
- Lyophilization: Test reconstituted solutions for stability (>3 months) by comparing activity pre- and post-freeze-thaw cycles .
How can researchers optimize experimental protocols to study this compound’s role in modulating thrombin-antithrombin interactions?
Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Key steps:
- Immobilize antithrombin on a sensor chip (SPR) or titrate this compound into antithrombin solutions (ITC).
- Analyze data with software (e.g., Biacore T200 Evaluation Software) to derive kinetic parameters (kon, koff).
- Validate results with competitive inhibition assays using thrombin-specific substrates .
What strategies are effective for integrating this compound into combination therapies targeting thrombotic disorders?
Answer:
Design synergistic studies by:
- Dose-Response Matrices: Test this compound with anticoagulants (e.g., heparin) across a range of concentrations. Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
- Mechanistic Profiling: Perform transcriptomic or proteomic analyses to identify pathways modulated by the combination (e.g., PI3K/AKT/mTOR suppression observed in related compounds) .
How can researchers ensure reproducibility when using this compound across different laboratory settings?
Answer:
Adopt standardized protocols:
- Batch Documentation: Record CAS number (113711-77-6), purity grade (≥95%), and supplier-specific certificates of analysis .
- Inter-Lab Calibration: Share reference samples between labs to cross-validate assay results.
- Open Data Practices: Publish raw datasets (e.g., kinetic curves, NMR spectra) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
